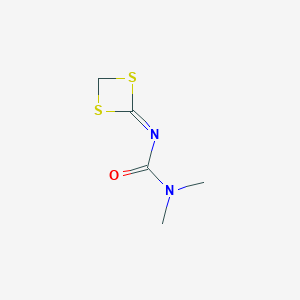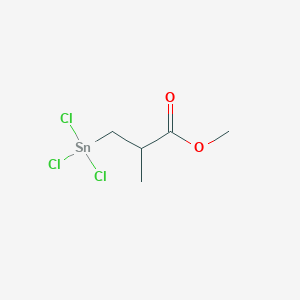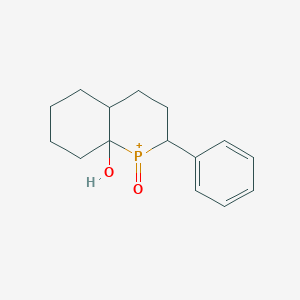![molecular formula C42H24 B14615298 decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene CAS No. 57520-29-3](/img/structure/B14615298.png)
decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decacyclo[2020002,1903,1604,1305,10025,42028,41031,40034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene typically involves multi-step organic synthesis techniques. These methods often require the use of advanced catalysts and specific reaction conditions to ensure the correct formation of the compound’s complex structure. The exact synthetic routes and conditions can vary, but they generally involve the use of high temperatures, controlled atmospheres, and precise stoichiometric ratios of reactants.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would require the development of efficient and cost-effective processes to produce the compound in larger quantities. Techniques such as continuous flow synthesis and the use of industrial-scale reactors might be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, pressures, and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce various oxygenated derivatives, while reduction reactions could yield more saturated hydrocarbons. Substitution reactions could result in the formation of halogenated compounds or other derivatives.
Scientific Research Applications
Decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of polycyclic hydrocarbons.
Biology: It may be used in studies related to the interaction of complex hydrocarbons with biological systems.
Industry: Possible uses in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to specific receptors, enzymes, or other proteins, leading to various biochemical and physiological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene include other polycyclic hydrocarbons with complex ring structures. Examples include:
- This compound
- Hexacyclo[12.2.1.13,6.02,13.04,11.05,10]octadecane
- Octacyclo[13.3.1.13,7.02,14.04,12.05,11.0^6,10]nonadecane
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the specific properties that arise from this structure. Its multiple fused rings and high degree of unsaturation make it a valuable compound for studying the behavior of polycyclic hydrocarbons and their interactions with various chemical and biological systems.
Properties
CAS No. |
57520-29-3 |
|---|---|
Molecular Formula |
C42H24 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene |
InChI |
InChI=1S/C42H24/c1-3-7-34-25(5-1)9-11-27-13-15-29-17-19-31-21-23-33-24-22-32-20-18-30-16-14-28-12-10-26-6-2-4-8-35(26)37(28)39(30)41(32)42(33)40(31)38(29)36(27)34/h1-24H |
InChI Key |
DZNSHUKRWMZMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C8=C(C=C7)C=CC9=C8C1=CC=CC=C1C=C9)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


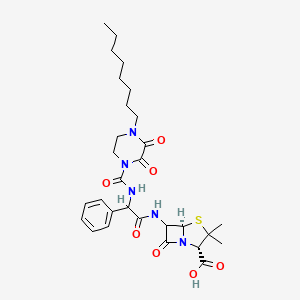

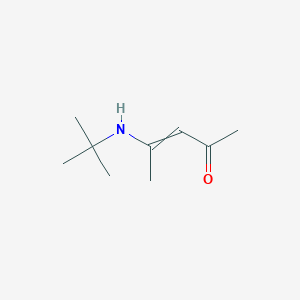
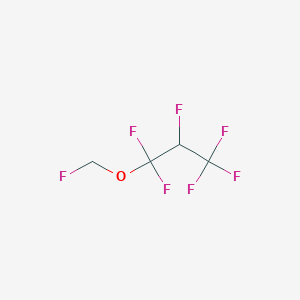

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)

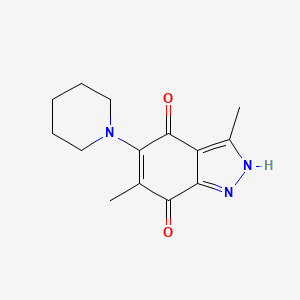
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
